molecular formula C6H7Cl2N3 B13692894 3-Chloropyridine-4-carboximidamide Hydrochloride

3-Chloropyridine-4-carboximidamide Hydrochloride

Cat. No.: B13692894
M. Wt: 192.04 g/mol
InChI Key: PIRZPZMLZFDGDP-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6ClN3·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 3-position and a carboximidamide group at the 4-position. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-4-carboximidamide Hydrochloride typically involves the chlorination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 3-chloropyridine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carboximidamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Amines.

Scientific Research Applications

3-Chloropyridine-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloropyridine-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboximidamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyridine-4-carboximidamide Hydrochloride is unique due to the presence of both the chlorine atom and the carboximidamide group, which confer specific reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

3-chloropyridine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6ClN3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h1-3H,(H3,8,9);1H

InChI Key

PIRZPZMLZFDGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=N)N)Cl.Cl

Origin of Product

United States

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